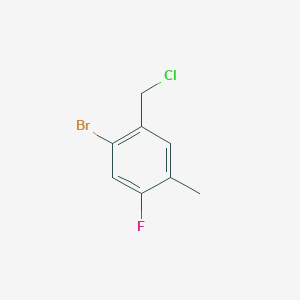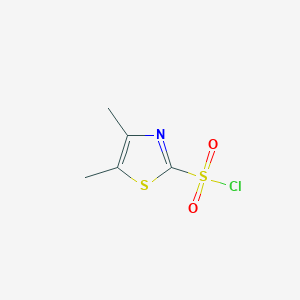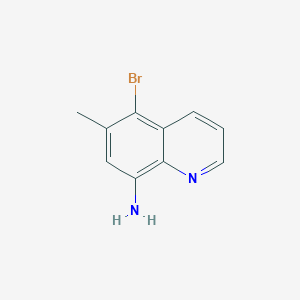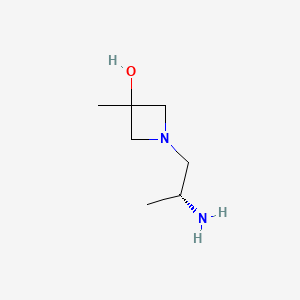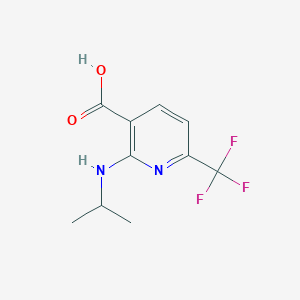![molecular formula C10H15Cl2FN2 B13477473 3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidinylmethyl Intermediate: The pyrrolidinylmethyl group can be synthesized through the reaction of pyrrolidine with formaldehyde.
Substitution on the Pyridine Ring: The fluorine atom is introduced to the pyridine ring through a nucleophilic substitution reaction using a fluorinating agent such as Selectfluor®.
Coupling Reaction: The pyrrolidinylmethyl group is then coupled to the fluoropyridine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidinylmethyl group allows the compound to bind to proteins and enzymes, modulating their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes and reach its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: Similar in structure but with different functional groups.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom and a trifluoromethyl group on the pyridine ring.
®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride: Similar structure with a different substitution pattern.
Uniqueness
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the pyrrolidinylmethyl group enhances its reactivity and potential as a pharmaceutical scaffold .
Eigenschaften
Molekularformel |
C10H15Cl2FN2 |
|---|---|
Molekulargewicht |
253.14 g/mol |
IUPAC-Name |
3-fluoro-4-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-7-12-5-3-8(10)6-9-2-1-4-13-9;;/h3,5,7,9,13H,1-2,4,6H2;2*1H |
InChI-Schlüssel |
ZEGRLOBFEOLPDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CC2=C(C=NC=C2)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)

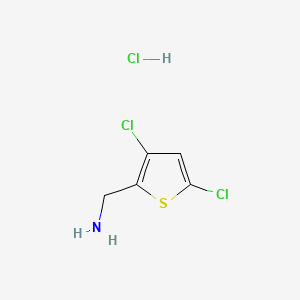
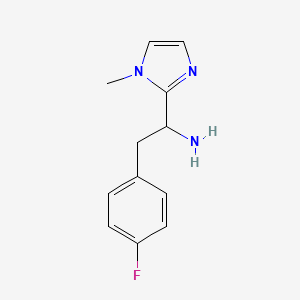
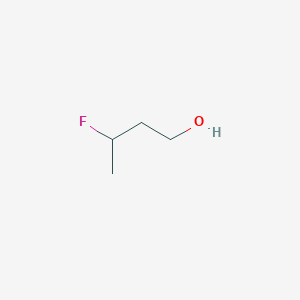
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
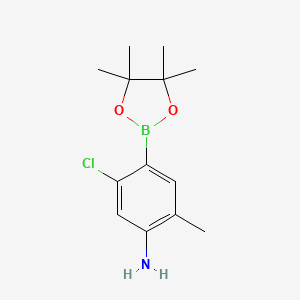
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)
